molecular formula C11H9ClN2O2S B1612259 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine CAS No. 434941-56-7

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine

Cat. No.: B1612259
CAS No.: 434941-56-7
M. Wt: 268.72 g/mol
InChI Key: ADGRYYARNGJCIR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the University of Dundee in 2007 and has since been used in a variety of studies to understand the mechanisms of action of different proteins and enzymes.

Mechanism of Action

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine works by binding to the ATP-binding site of kinases and blocking their activity. This leads to the inhibition of downstream signaling pathways and cellular processes. It has been shown to be a competitive inhibitor of CDK5 and a non-competitive inhibitor of GSK3β.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease. In addition, it has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is its potency and selectivity for specific kinases. This allows for more precise targeting of specific cellular processes and signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, it has been shown to have off-target effects on some enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine in scientific research. One area of interest is the development of more potent and selective inhibitors of specific kinases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative diseases, and other conditions.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to study the mechanisms of action of different proteins and enzymes. It has several advantages, including its potency and selectivity for specific kinases, and has been shown to have several biochemical and physiological effects. However, it also has some limitations, including its low solubility in aqueous solutions and off-target effects on some enzymes. Overall, this compound is a valuable tool for understanding the complex signaling pathways that regulate cellular processes and has the potential to be developed into a therapeutic agent for a variety of diseases.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine has been used in a wide range of scientific research applications, including the study of protein kinases, phosphatases, and other enzymes. It has been shown to be a potent inhibitor of several kinases, including CDK5, GSK3β, and DYRK1A. It has also been used to study the role of these enzymes in various cellular processes, including cell cycle regulation, neurodegeneration, and cancer.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-17(15,16)11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGRYYARNGJCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619846
Record name 4-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434941-56-7
Record name 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434941-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-chlorophenyl)-2-methylthiopyrimidine (1.1 g, 4.65 mmol) in acetone (30 ml) and water (10 ml) was added oxone (7.14 g, 11.62 mmol). The reaction mixture was stirred for 18 hours then diluted with water and extracted into dichloromethane. The extracts were dried over magnesium sulfate, filtered and concentrated to provide a white solid: EI-MS (m/z) 269 [M+1]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(4-chlorophenyl)-2-(methylthio)pyrimidine (3 g, 12.71 mmol), in methanol (125 mL) and water (125 mL) under nitrogen at 4° C. was treated with oxone™ (23.44 g, 38.13 mmol), stirred and allowed to warm up to room temperature for 18 h. The reaction mixture was diluted with water (220 mL), extracted with CHCl3 (250 mL), dried (Na2SO4) and the solvent removed in vacuo to afford the title compound as a yellow solid (3.36 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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